

A Comprehensive Technical Guide to 4-(Methylthio)phenylacetonitrile: Reactivity, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-(Methylthio)phenylacetonitrile

Cat. No.: B1302252

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This technical guide provides an in-depth analysis of the chemical properties, reactivity, and synthesis of **4-(Methylthio)phenylacetonitrile**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines key experimental protocols and presents data in a structured format to facilitate understanding and application in a laboratory setting.

Chemical and Physical Properties

4-(Methylthio)phenylacetonitrile, also known as (4-(methylthio)phenyl)acetonitrile, is an organic compound that serves as a valuable intermediate in various chemical syntheses. Its core structure consists of a phenylacetonitrile backbone with a methylthio group substituted at the para-position of the benzene ring.

Table 1: Physicochemical Properties of **4-(Methylthio)phenylacetonitrile**

Property	Value	Reference
CAS Number	17894-99-4	
Molecular Formula	C ₉ H ₉ NS	
Molecular Weight	163.24 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	45-48 °C	
Boiling Point	155-160 °C at 10 mmHg	
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water.	N/A

| Purity | Typically available in purities of 97% or higher. | |

Synthesis and Reactivity

The synthesis of **4-(Methylthio)phenylacetonitrile** can be achieved through several routes. A common and effective method involves the cyanation of 4-(methylthio)benzyl chloride. This reaction is typically carried out in the presence of a cyanide source, such as sodium cyanide, in a suitable solvent system.

The reactivity of **4-(Methylthio)phenylacetonitrile** is primarily dictated by the nitrile group and the methylthio substituent. The nitrile group can undergo hydrolysis to form the corresponding carboxylic acid or reduction to yield the amine. The sulfur atom in the methylthio group can be oxidized to a sulfoxide or a sulfone, which can significantly alter the electronic properties and biological activity of the molecule.

Experimental Protocols

3.1. Synthesis of **4-(Methylthio)phenylacetonitrile** from 4-(Methylthio)benzyl Chloride

This protocol describes a standard laboratory procedure for the synthesis of **4-(Methylthio)phenylacetonitrile**.

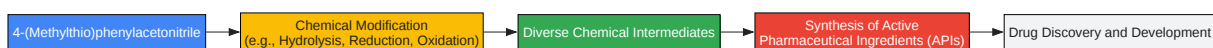
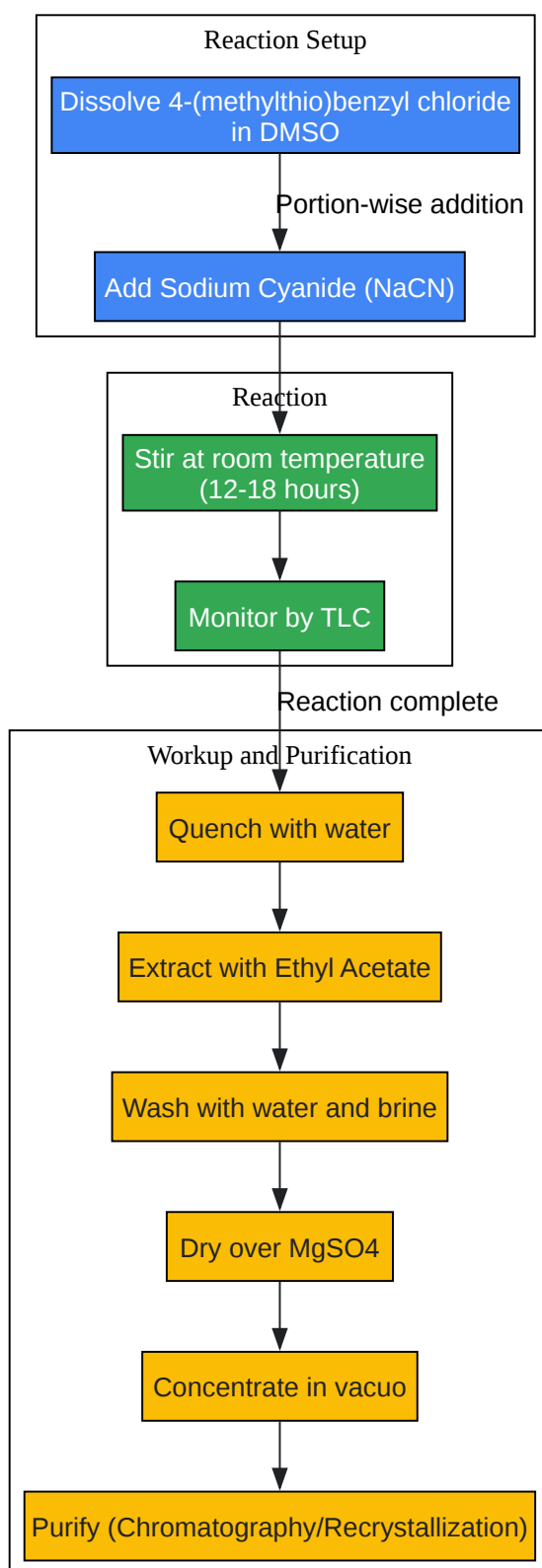
Materials:

- 4-(Methylthio)benzyl chloride
- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO)
- Water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a well-ventilated fume hood, dissolve 4-(methylthio)benzyl chloride (1 equivalent) in DMSO in a round-bottom flask equipped with a magnetic stirrer.
- Carefully add sodium cyanide (1.1 equivalents) to the solution in portions. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment.
- Stir the reaction mixture at room temperature for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by slowly adding water.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure **4-(Methylthio)phenylacetonitrile**.



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